(3-Chloropyridazin-4-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-chloropyridazin-4-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-5-4(3-7)1-2-8-9-5/h1-2H,3,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAXRTVJGYYNNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=C1CN)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901302133 | |
| Record name | 3-Chloro-4-pyridazinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901302133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1149586-60-6 | |
| Record name | 3-Chloro-4-pyridazinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1149586-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-pyridazinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901302133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Pathways of 3 Chloropyridazin 4 Yl Methanamine
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyridazine (B1198779) Chlorine
The pyridazine ring, with its two adjacent nitrogen atoms, is inherently electron-deficient. This electronic property is further enhanced by the presence of the electron-withdrawing chlorine atom, making the C3-position highly susceptible to attack by nucleophiles. This reactivity follows a nucleophilic aromatic substitution (SNAr) mechanism, a two-step process involving the formation of a Meisenheimer-like intermediate followed by the expulsion of the chloride leaving group.
Reaction with Various Amine Nucleophiles (Primary, Secondary, Cyclic Amines)
The displacement of the chlorine atom by a variety of amine nucleophiles is a common and efficient method for the derivatization of (3-Chloropyridazin-4-yl)methanamine. This reaction allows for the introduction of a wide range of functionalities, which can be crucial for modulating the physicochemical and biological properties of the resulting molecules. The reaction typically proceeds under basic conditions, often with an excess of the amine nucleophile or in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.
Published research on related chloropyridazine systems demonstrates the feasibility of this transformation. For instance, the reaction of 6-chloropyridazin-3-yl derivatives with various cyclic amines such as 3,8-diazabicyclo[3.2.1]octane, 2,5-diazabicyclo[2.2.1]heptane, piperazine, and homopiperazine (B121016) has been successfully carried out to produce a range of derivatives with affinity for neuronal nicotinic acetylcholine (B1216132) receptors. nih.gov While specific examples for this compound are not extensively documented in readily available literature, the general reactivity pattern of chloropyridazines strongly supports the viability of these reactions.
| Nucleophile Type | Example Nucleophile | Product Structure | Reaction Conditions | Reference |
| Primary Amine | Methylamine | Typically requires a base (e.g., K2CO3, Et3N) and a suitable solvent (e.g., DMF, DMSO) at elevated temperatures. | General knowledge | |
| Secondary Amine | Diethylamine | Similar conditions to primary amines, often with good yields. | General knowledge | |
| Cyclic Amine | Piperidine (B6355638) | Reaction conditions are generally mild, proceeding efficiently in solvents like ethanol (B145695) or isopropanol. nih.gov | nih.gov |
Displacement by Oxygen-Containing Nucleophiles (e.g., Alcohols, Phenols)
Oxygen-based nucleophiles, such as alkoxides and phenoxides, can also displace the chlorine atom on the pyridazine ring. These reactions are typically performed in the presence of a strong base (e.g., sodium hydride, potassium tert-butoxide) to deprotonate the alcohol or phenol, thereby generating the more potent nucleophilic alkoxide or phenoxide. The resulting ether derivatives are of interest in various chemical and pharmaceutical applications.
While specific data for this compound is limited, related studies on other chloropyridazine isomers provide strong evidence for this reaction pathway. For example, the synthesis of 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde has been achieved by reacting 3,6-dichloropyridazine (B152260) with 4-hydroxybenzaldehyde (B117250) in the presence of potassium carbonate. This demonstrates the effective displacement of a pyridazine chlorine by a phenolic oxygen.
| Nucleophile Type | Example Nucleophile | Product Structure | Reaction Conditions | Reference |
| Alcohol | Methanol (as Sodium Methoxide) | Requires a strong base to form the alkoxide, typically in an aprotic solvent like THF or DMF. | General knowledge | |
| Phenol | Phenol (as Sodium Phenoxide) | Similar conditions to alcohols, with the phenoxide being a potent nucleophile for SNAr. | General knowledge |
Thiolation and Sulfur-Containing Substitutions
The introduction of sulfur-containing moieties can be achieved through the reaction of this compound with sulfur nucleophiles. Thiolates (RS⁻), generated from thiols in the presence of a base, are excellent nucleophiles for SNAr reactions and can readily displace the chlorine atom to form the corresponding thioethers. These sulfur-containing derivatives are valuable intermediates in organic synthesis and can exhibit unique biological activities.
Although specific examples involving this compound are not widely reported, the general principles of SNAr on electron-deficient heterocycles suggest that this transformation is highly feasible.
| Nucleophile Type | Example Nucleophile | Product Structure | Reaction Conditions | Reference |
| Thiol | Ethanethiol (as Sodium Ethanethiolate) | Reaction with a pre-formed thiolate or in the presence of a base in a polar aprotic solvent. | General knowledge |
Reactions Involving the Primary Aminomethyl Group
The primary aminomethyl group at the 4-position of the pyridazine ring is a key functional handle for a variety of chemical transformations. Its nucleophilic character allows for reactions such as acylation and sulfonylation, leading to the formation of stable amide and sulfonamide linkages, respectively. These reactions are fundamental in constructing more complex molecules with potential applications in drug discovery and materials science.
Acylation Reactions to Form Amides
The primary amine of this compound readily reacts with acylating agents, such as acyl chlorides and acid anhydrides, to form the corresponding N-substituted amides. These reactions are typically carried out in the presence of a base (e.g., triethylamine (B128534), pyridine) to neutralize the acid byproduct (HCl or carboxylic acid). The resulting amide bond is a common and stable functional group found in a vast array of biologically active compounds.
| Acylating Agent | Example Reagent | Product Structure | Reaction Conditions | Reference |
| Acyl Chloride | Acetyl Chloride | Typically performed in an inert aprotic solvent (e.g., DCM, THF) with a base at or below room temperature. | General knowledge | |
| Acid Anhydride | Acetic Anhydride | Similar conditions to acyl chlorides, sometimes requiring mild heating to proceed to completion. | General knowledge |
Sulfonylation Reactions to Form Sulfonamides
In a similar fashion to acylation, the primary aminomethyl group can be sulfonylated using sulfonyl chlorides to yield sulfonamides. These reactions are also typically conducted in the presence of a base to scavenge the generated HCl. The sulfonamide functional group is a key pharmacophore in many drugs and is known for its chemical stability and ability to participate in hydrogen bonding.
| Sulfonylating Agent | Example Reagent | Product Structure | Reaction Conditions | Reference |
| Sulfonyl Chloride | Methanesulfonyl Chloride | Reaction with a sulfonyl chloride in the presence of a base like pyridine (B92270) or triethylamine in a suitable solvent. | General knowledge | |
| Sulfonyl Chloride | p-Toluenesulfonyl Chloride | Similar conditions to methanesulfonyl chloride, yielding the corresponding tosylamide. | General knowledge |
Alkylation Reactions, Including Reductive Alkylation
The primary amino group of this compound is a nucleophilic center that can readily participate in alkylation reactions. Direct alkylation with alkyl halides can lead to the formation of secondary and tertiary amines. However, controlling the extent of alkylation can be challenging and may result in a mixture of products.
A more controlled and widely used method for the N-alkylation of primary amines is reductive amination. This process involves the reaction of the amine with an aldehyde or a ketone to form an intermediate imine, which is then reduced in situ to the corresponding alkylated amine.
The general scheme for reductive amination is as follows:
Imine Formation: The primary amine attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form an imine (Schiff base).
Reduction: The imine is then reduced to a secondary amine using a mild reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
While specific examples for this compound are not prevalent in the literature, the reductive amination of related aminomethyl-pyridines has been documented. For instance, in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors, similar aminomethyl-pyridine derivatives have been functionalized using this methodology. nih.gov
Table 1: Representative Reductive Alkylation Reactions of Primary Amines
| Amine Substrate | Carbonyl Compound | Reducing Agent | Product |
| Benzylamine | Acetone | NaBH(OAc)₃ | N-Isopropylbenzylamine |
| Aniline | Benzaldehyde | NaBH₄ | N-Benzylaniline |
| Cyclohexylamine | Cyclohexanone | H₂/Pd-C | N-Cyclohexylcyclohexanamine |
This table represents typical reductive amination reactions and not specific reactions of this compound.
Formation of Imines and their Subsequent Transformations
The reaction of this compound with aldehydes or ketones under appropriate conditions, typically with acid catalysis and removal of water, leads to the formation of the corresponding imines, also known as Schiff bases. nih.gov The formation of imines is a reversible process. nih.gov
These imine intermediates can be isolated or used in situ for further transformations. The C=N double bond of the imine is susceptible to nucleophilic attack and can participate in various cycloaddition reactions. For example, imines can act as dienophiles or heterodienes in Diels-Alder reactions, leading to the formation of complex nitrogen-containing heterocyclic systems. organic-chemistry.org
While specific transformations of imines derived from this compound are not extensively reported, the general reactivity of imines is well-established. For instance, the reaction of imines with acid chlorides and carbon monoxide in the presence of a suitable catalyst can yield β-lactams. organic-chemistry.org
Urea (B33335) and Thiourea (B124793) Formation
The primary amine of this compound can react with isocyanates and isothiocyanates to form the corresponding urea and thiourea derivatives, respectively. jofamericanscience.org These reactions are generally high-yielding and proceed under mild conditions.
The resulting urea and thiourea moieties can act as hydrogen bond donors and acceptors, which can be important for molecular recognition and biological activity. Numerous urea and thiourea derivatives of heterocyclic amines have been synthesized and evaluated for various medicinal chemistry applications. jofamericanscience.orgcapes.gov.br
Table 2: General Synthesis of Urea and Thiourea Derivatives
| Amine Substrate | Reagent | Product Type |
| This compound (hypothetical) | Phenyl isocyanate | Urea |
| This compound (hypothetical) | Methyl isothiocyanate | Thiourea |
| 2-Aminothiazole | Phenyl isocyanate | Urea |
| Furfurylamine | Ethyl isothiocyanate | Thiourea |
The first two entries are hypothetical examples for this compound, while the latter two are documented examples for other heterocyclic amines.
Palladium-Catalyzed Cross-Coupling Reactions at the Pyridazine Core
The chlorine atom at the 3-position of the pyridazine ring provides a handle for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are powerful tools for the structural elaboration of the pyridazine core.
Suzuki-Miyaura Coupling with Organoboron Reagents
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron reagent with a halide or triflate in the presence of a palladium catalyst and a base. For this compound, the chloro group can be replaced with various aryl, heteroaryl, or alkyl groups using this methodology.
The reactivity of chloropyridazines in Suzuki-Miyaura coupling can be influenced by the electronic nature and position of other substituents on the ring. In the case of 3-chloropyridazines, the reaction generally proceeds under standard Suzuki-Miyaura conditions. The primary amine group at the 4-methyl position may require protection, although successful couplings on unprotected nitrogen-rich heterocycles have been reported with appropriate choice of catalyst and conditions.
Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Chloro-Heterocycles
| Substrate | Boronic Acid/Ester | Palladium Catalyst | Base | Solvent |
| 3-Chloroindazole | 3-Fluorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O |
| 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O |
| 3,6-Dichloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O |
This table illustrates typical conditions for related substrates, not specifically for this compound.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl or heteroaryl halide and an amine. This reaction allows for the introduction of a wide range of primary and secondary amines at the 3-position of the pyridazine ring of this compound.
The choice of palladium catalyst, ligand, and base is crucial for the success of the Buchwald-Hartwig amination. Various generations of catalysts have been developed to improve the scope and efficiency of this reaction. As with the Suzuki-Miyaura coupling, the primary amine of the starting material may need to be protected to avoid self-coupling or other side reactions.
Sonogashira Coupling for Terminal Alkyne Introduction
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction can be used to introduce an alkynyl group at the 3-position of this compound.
The resulting alkynylpyridazine derivatives are valuable intermediates that can undergo further transformations, such as cycloaddition reactions or reduction to the corresponding alkanes or alkenes. The reaction is typically carried out under mild conditions with a variety of palladium and copper catalysts, a base (often an amine), and a suitable solvent.
Stille Coupling with Organostannanes
The Stille coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organostannane and an organic halide or pseudohalide. Current time information in Bangalore, IN.organic-chemistry.orgwikipedia.org The chlorine atom at the C3 position of this compound makes it a suitable electrophilic partner for this transformation. The general mechanism involves the oxidative addition of the chloro-pyridazine to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. tandfonline.com
While specific examples with this compound are not readily found, the reactivity of other chloropyridazines in Stille couplings has been documented. These reactions typically employ a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in an inert solvent like toluene or dioxane, often with the addition of a copper(I) co-catalyst to facilitate the transmetalation step. The aminomethyl group at the C4 position of the target compound is expected to remain intact under these conditions, although its basicity might necessitate the use of a protected form (e.g., as a carbamate) to prevent potential side reactions or catalyst deactivation.
A variety of organostannanes, including aryl-, heteroaryl-, vinyl-, and alkylstannanes, can theoretically be coupled with this compound to introduce diverse substituents at the C3 position. This would provide access to a wide range of novel pyridazine derivatives with potential applications in medicinal chemistry and materials science.
Table 1: Hypothetical Stille Coupling Reactions of this compound
| Organostannane (R-SnBu₃) | Product | Potential Catalyst System |
| Phenyltributylstannane | (3-Phenylpyridazin-4-yl)methanamine | Pd(PPh₃)₄, CuI, Toluene |
| 2-Thienyltributylstannane | (3-(Thiophen-2-yl)pyridazin-4-yl)methanamine | PdCl₂(PPh₃)₂, Dioxane |
| Vinyltributylstannane | (3-Vinylpyridazin-4-yl)methanamine | Pd(dba)₂, AsPh₃, THF |
This table represents hypothetical reactions based on the known reactivity of chloropyridazines in Stille coupling reactions.
Negishi Coupling with Organozinc Reagents
Similar to the Stille coupling, the Negishi coupling is another highly effective palladium- or nickel-catalyzed method for C-C bond formation. wikipedia.orgorganic-chemistry.org This reaction utilizes organozinc reagents, which are generally more reactive and often more tolerant of functional groups than their organostannane counterparts. wikipedia.org The coupling of this compound with an organozinc reagent would proceed through a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.com
The Negishi coupling has been successfully applied to various chloro-heterocycles, including chloropyridazines. mdpi.comnih.gov The reaction conditions typically involve a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a phosphine (B1218219) ligand like PPh₃ or a more specialized ligand, in a solvent such as THF or DMF. The aminomethyl group on the pyridazine ring is a potential site for coordination with the metal catalyst or reaction with the organozinc reagent. Therefore, protection of this amine functionality may be advantageous to ensure clean and efficient coupling at the C3 position.
The scope of organozinc reagents that could be employed is broad, encompassing alkyl-, aryl-, and heteroarylzinc halides. This versatility allows for the introduction of a wide array of substituents onto the pyridazine core, leading to the synthesis of diverse libraries of compounds for biological screening.
Table 2: Hypothetical Negishi Coupling Reactions of this compound
| Organozinc Reagent (R-ZnX) | Product | Potential Catalyst System |
| Phenylzinc chloride | (3-Phenylpyridazin-4-yl)methanamine | Pd(OAc)₂, PPh₃, THF |
| Ethylzinc bromide | (3-Ethylpyridazin-4-yl)methanamine | Ni(acac)₂, Bu₄NI, DMF |
| 3-Furylzinc chloride | (3-(Furan-3-yl)pyridazin-4-yl)methanamine | Pd₂(dba)₃, SPhos, Toluene/H₂O |
This table represents hypothetical reactions based on the known reactivity of chloro-heterocycles in Negishi coupling reactions.
Cycloaddition and Annulation Reactions Employing this compound
The pyridazine ring can participate in various cycloaddition and annulation reactions, serving as either the diene or dienophile component, or as a building block for the construction of more complex fused ring systems. The presence of the aminomethyl group in this compound offers a handle for intramolecular reactions, leading to the formation of novel polycyclic structures.
The pyridazine nucleus can be elaborated into fused bicyclic and tricyclic systems through various annulation strategies. mdpi.commdpi.comnih.govnih.gov For instance, the aminomethyl group of this compound could be acylated with a suitable bifunctional reagent, followed by an intramolecular cyclization to construct a new ring fused to the pyridazine core.
One potential pathway involves the reaction of the aminomethyl group with an α,β-unsaturated carbonyl compound. Subsequent intramolecular cyclization, potentially via a Michael addition followed by condensation, could lead to the formation of a fused piperidine or a related heterocyclic ring. The chlorine atom at the C3 position could then be further functionalized in subsequent steps.
Another approach involves the inverse-electron-demand Diels-Alder (IEDDA) reaction, where the electron-deficient pyridazine ring acts as the diene. organic-chemistry.orgacs.orgorganic-chemistry.orgacs.orgacs.org By tethering a suitable dienophile to the aminomethyl group, an intramolecular IEDDA reaction could be triggered, leading to the formation of a bridged or fused bicyclic system after subsequent rearrangement or elimination steps. For example, acylation of the amine with an unsaturated acid chloride could provide the necessary precursor for such a transformation.
Literature precedence exists for the synthesis of various fused pyridazine systems, such as pyrido[3,4-d]pyridazines and other related structures, often starting from appropriately substituted pyridazine precursors. mdpi.comresearchgate.netnih.govnih.gov These methods highlight the potential of using this compound as a key building block for accessing novel fused heterocyclic scaffolds.
The formation of spirocyclic and bridged ring systems containing a pyridazine moiety represents an advanced strategy for generating three-dimensional molecular complexity. tandfonline.comtandfonline.combenthamdirect.combenthamdirect.com The aminomethyl group of this compound provides a reactive handle that can be exploited for the construction of such intricate architectures.
For the synthesis of spirocyclic compounds, one could envision a multi-step sequence starting with the modification of the aminomethyl group. For example, its conversion to a nucleophile that can participate in an intramolecular cyclization onto a spirocyclic precursor tethered to the pyridazine ring. Alternatively, the aminomethyl group could be part of a ring that is formed in a spiro-fashion at a position adjacent to the pyridazine. For instance, reaction with a cyclic ketone could lead to an enamine, which could then undergo further transformations to build a spiro-ring. Recent studies have described the synthesis of spiro-pyrrolopyridazines and spiro[cycloalkane-pyridazinones], demonstrating the feasibility of constructing spiro-fused pyridazine systems. tandfonline.comtandfonline.combenthamdirect.combenthamdirect.com
The construction of bridged ring scaffolds could potentially be achieved through intramolecular cycloaddition reactions. As mentioned earlier, an intramolecular Diels-Alder reaction, where a diene is tethered to the aminomethyl group, could react with the pyridazine ring acting as a dienophile (or vice-versa), leading to a bridged adduct. While challenging, such transformations offer a powerful route to unique and complex molecular frameworks. The field of [3+n] cycloaddition reactions of pyridazine derivatives is also an emerging area that could be explored for the synthesis of novel bridged systems. mdpi.comnih.gov
Applications in Advanced Organic Synthesis and Medicinal Chemistry Research
(3-Chloropyridazin-4-yl)methanamine as a Core Component in Chemical Library Synthesis
The structure of this compound, featuring a reactive chlorosubstituent and a primary amine, makes it an ideal starting point for the construction of chemical libraries. These libraries are essential tools in drug discovery for the identification of new hit compounds.
Diversity-Oriented Synthesis (DOS) aims to generate collections of structurally diverse small molecules that can explore a wide range of chemical space. The this compound scaffold is well-suited for DOS due to its potential for divergent reaction pathways. The chlorine atom can be displaced by various nucleophiles or participate in cross-coupling reactions, while the methanamine group can be acylated, alkylated, or used in reductive amination reactions. This multi-functionality allows for the rapid generation of a library of compounds with significant skeletal and appendage diversity.
Table 1: Potential Reactions for DOS Library Synthesis from this compound
| Reaction Type | Reagent/Catalyst | Functional Group Targeted | Potential Outcome |
| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | 3-Chloro position | Introduction of diverse side chains |
| Suzuki Coupling | Boronic acids/esters, Pd catalyst | 3-Chloro position | Formation of C-C bonds with aryl/heteroaryl groups |
| Buchwald-Hartwig Amination | Amines, Pd catalyst | 3-Chloro position | Formation of C-N bonds with various amines |
| Acylation | Acyl chlorides, Carboxylic acids | 4-Methanamine | Formation of amides |
| Reductive Amination | Aldehydes/Ketones, Reducing agent | 4-Methanamine | Formation of secondary or tertiary amines |
By employing a split-and-pool strategy with these reactions, a vast number of unique pyridazine (B1198779) derivatives can be synthesized, each with the potential to interact with different biological targets.
In contrast to DOS, focused chemical libraries are designed to interact with a specific biological target or target family. The this compound core can be strategically functionalized to create libraries of compounds aimed at particular enzyme classes, such as kinases. The pyridazine ring is a known hinge-binding motif in many kinase inhibitors. By systematically varying the substituents at the 3- and 4-positions, a focused library can be generated to probe the structure-activity relationship (SAR) for a specific kinase.
For instance, a library could be designed where the 3-position is decorated with a variety of aryl or heteroaryl groups via Suzuki coupling, while the 4-methanamine is acylated with a range of carboxylic acids. This approach allows for the fine-tuning of interactions with the target protein, optimizing for potency and selectivity.
Precursor in Medicinal Chemistry Programs and Ligand Design
Beyond its use in library synthesis, this compound serves as a key precursor for the synthesis of individual drug candidates and complex molecular probes.
SAR studies are fundamental to the process of lead optimization in drug discovery. The defined and modifiable positions of the this compound scaffold allow for systematic modifications to understand how structural changes affect biological activity. For example, in the development of inhibitors for a specific enzyme, the chlorine atom can be replaced with different halogens or other functional groups to probe the importance of electronic and steric effects at that position. Similarly, the length and nature of the substituent on the methanamine group can be varied to explore interactions with different pockets of the target protein.
A patent for novel pyridazinone compounds as P2X7 receptor inhibitors describes the synthesis of this compound as an intermediate, highlighting its utility as a building block in the creation of bioactive molecules. google.com
Polypharmacology, the design of single molecules that can modulate multiple biological targets, is a growing area in drug discovery, particularly for complex diseases like cancer. The this compound scaffold can be elaborated with pharmacophores known to interact with different targets. For example, one part of the molecule derived from this precursor could be designed to inhibit a specific kinase, while another part is functionalized to interact with a different signaling protein. This modular approach allows for the rational design of multi-target ligands.
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. The versatility of the this compound scaffold makes it a potential component for the synthesis of novel PROTACs.
The methanamine group provides a convenient attachment point for a linker, which can then be connected to an E3 ligase ligand. The chloropyridazine core can be further functionalized to serve as the warhead that binds to the protein of interest. For instance, the chlorine atom could be substituted with a moiety known to bind to the active site of a target kinase. This would position the pyridazine core as the protein-targeting element of the PROTAC.
Table 2: Potential Role of this compound Derivatives in PROTAC Assembly
| PROTAC Component | Role of this compound Derivative |
| Warhead (Target Binder) | The functionalized pyridazine core can be designed to bind to the target protein. |
| Linker Attachment Point | The methanamine at the 4-position can be used to attach the linker. |
While direct examples of this compound in published PROTACs are not yet prevalent, the chemical handles it possesses make it an attractive and synthetically accessible building block for the future design and synthesis of these innovative therapeutic agents.
Construction of Biased Agonist Precursors
In modern drug discovery, the concept of biased agonism has emerged as a sophisticated strategy to design safer and more effective therapeutics. Biased agonists selectively activate specific downstream signaling pathways of a G-protein coupled receptor (GPCR), allowing for the separation of desired therapeutic effects from adverse side effects. The pyridazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds targeting a wide array of biological processes nih.gov.
Research into pyridazine-based compounds has led to the development of highly potent and biased agonists for targets such as the formyl peptide receptor (FPR) acs.org. For instance, a series of substituted pyridazin-3(2H)-ones were identified as potent FPR agonists that demonstrated a significant bias towards prosurvival signaling (ERK1/2 phosphorylation) over detrimental intracellular calcium mobilization acs.org.
This compound represents a key building block for synthesizing libraries of such complex, potentially biased agonists. Its bifunctional nature allows for sequential or orthogonal chemical modifications.
The aminomethyl group provides a nucleophilic handle for reactions such as acylation, alkylation, or condensation to introduce diverse substituents and build out the molecular structure.
The chlorine atom on the electron-deficient pyridazine ring is susceptible to nucleophilic aromatic substitution, enabling the introduction of various functional groups, including aryl, alkyl, or heteroatom moieties, often via transition-metal-catalyzed cross-coupling reactions uni-muenchen.de.
This dual reactivity makes this compound a valuable precursor for creating structurally diverse molecules designed to fine-tune interactions with receptor binding pockets, a critical step in achieving biased agonism.
| Precursor Functional Group | Potential Reaction Type | Purpose in Biased Agonist Synthesis |
| Primary Amine (-CH₂NH₂) | Acylation, Reductive Amination | Introduction of pharmacophoric elements, scaffold extension |
| Chloro Group (-Cl) | Nucleophilic Substitution, Cross-Coupling | Attachment of diversity elements, modulation of electronic properties |
Role in Functional Materials Development
The unique electronic and chemical properties of the pyridazine ring also position this compound as a promising candidate for the development of advanced functional materials.
The structure of this compound is well-suited for applications in polymer chemistry. A monomer with at least two reactive sites can undergo polymerization to form a polymer chain. This compound possesses two such sites: the primary amine and the reactive chlorine atom.
This bifunctionality allows it to potentially act as a monomer in step-growth polymerization. For example, the aminomethyl group can react with acyl chlorides or carboxylic acids to form polyamides, while the chloro group could participate in polycondensation reactions.
Furthermore, this compound can be used to functionalize existing polymers. Similar to how 4-(chloromethyl)styrene is used as a starting material to create functional monomers and polymers mdpi.com, this compound could be grafted onto polymer backbones containing electrophilic sites. The pendant pyridazine group could then impart specific properties, such as thermal stability or metal-coordinating ability, to the final polymer.
Electronic Materials: Pyridazine and its derivatives are under active investigation for their applications in organic electronics. The two adjacent nitrogen atoms make the pyridazine ring electron-deficient, which is a desirable characteristic for creating n-type organic semiconductors or host materials for organic light-emitting diodes (OLEDs) nih.govfrontiersin.org. Theoretical studies using density functional theory (DFT) have shown that the electronic and photovoltaic properties of pyridazine derivatives can be tuned for use in devices like dye-sensitized solar cells researchgate.net.
The pyridazine core is more polar and more electron-accepting than a pyridine (B92270) ring, making it a beneficial component in designing donor-acceptor type materials that exhibit properties like thermally activated delayed fluorescence (TADF) nih.gov. This compound can serve as a precursor to these materials, where the amine and chloro groups act as synthetic handles to attach electron-donating or other functional moieties, thereby creating novel molecules with tailored optoelectronic properties liberty.edu.
Corrosion Inhibition: Organic compounds containing heteroatoms like nitrogen and π-electrons in their structure are often effective corrosion inhibitors for metals in acidic environments mdpi.commdpi.com. These molecules function by adsorbing onto the metal surface, forming a protective film that prevents corrosive attack carta-evidence.orgkoreascience.kr. The efficiency of these inhibitors is related to the presence of polar functional groups that act as centers for adsorption mdpi.com.
This compound contains multiple features that suggest its potential as a corrosion inhibitor:
Two Nitrogen Atoms in the Pyridazine Ring: These can coordinate with metal ions on the surface.
A Primary Amine Nitrogen: This provides an additional site for adsorption.
An Aromatic π-System: The π-electrons of the pyridazine ring can interact with the d-orbitals of metals like iron, strengthening the adsorption process mdpi.com.
Studies on related aminopyridine and other nitrogen-containing heterocyclic derivatives have demonstrated excellent corrosion inhibition efficiency on carbon steel and mild steel carta-evidence.orgresearchgate.net. The adsorption of these molecules on the metal surface often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer protective film carta-evidence.org. Therefore, this compound is a strong candidate for investigation as a novel corrosion inhibitor.
| Potential Application | Key Structural Features |
| Electronic Materials | Electron-deficient pyridazine ring, sites for attaching donor groups |
| Corrosion Inhibition | Multiple nitrogen heteroatoms, aromatic π-system |
Analytical and Spectroscopic Methodologies for Structural Characterization
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are indispensable for determining the precise atomic and molecular structure of a compound. A combination of techniques is typically used to gain a complete picture of the molecule's connectivity, functional groups, and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, 2D-NMR Experiments)
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: In a hypothetical ¹H NMR spectrum of (3-Chloropyridazin-4-yl)methanamine, one would expect to see distinct signals corresponding to the protons on the pyridazine (B1198779) ring and the aminomethyl group. The chemical shifts (δ) would be influenced by the electronegativity of the nitrogen atoms and the chlorine atom. The two protons on the pyridazine ring would likely appear as doublets in the aromatic region, with their coupling constant revealing their spatial relationship. The methylene (B1212753) (-CH₂-) protons of the aminomethyl group would likely appear as a singlet, and the amine (-NH₂) protons would also produce a signal, which might be broad and its position variable depending on the solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum would show five distinct signals for the five carbon atoms in the molecule. The chemical shifts would differentiate the two carbons of the pyridazine ring bonded to nitrogen, the chlorinated carbon, the carbon bearing the methanamine group, and the carbon of the aminomethyl group itself.
¹⁵N NMR: While less common, ¹⁵N NMR could provide valuable information about the electronic environment of the two adjacent nitrogen atoms in the pyridazine ring and the nitrogen in the amine group, helping to distinguish them.
2D-NMR Experiments: Techniques like COSY (Correlation Spectroscopy) would establish the coupling relationships between protons, confirming the connectivity of the pyridazine ring protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for unambiguously assigning the ¹H and ¹³C signals by showing direct (one-bond) and long-range (two- or three-bond) correlations between protons and carbons, respectively.
Despite the theoretical utility of these methods, specific experimental NMR data for this compound is not available in the surveyed public domain.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include N-H stretching vibrations for the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic ring and the CH₂ group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=N and C=C stretching vibrations of the pyridazine ring (in the 1400-1600 cm⁻¹ region), and a C-Cl stretching vibration (typically in the 600-800 cm⁻¹ region).
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridazine ring.
Specific experimental IR and Raman spectral data for this compound could not be located in publicly accessible sources.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a destructive technique that provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which can confirm the elemental composition (C₅H₆ClN₃). The presence of the chlorine atom would be indicated by a characteristic isotopic pattern in the mass spectrum, with the (M+2) peak having an intensity of approximately one-third of the molecular ion (M) peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Fragmentation Analysis: The fragmentation pattern would offer clues about the molecule's structure. Common fragmentation pathways could include the loss of a chlorine atom, the cleavage of the aminomethyl group, or the opening of the pyridazine ring.
Detailed experimental mass spectrometry data, including specific fragmentation pathways for this compound, are not available in the reviewed literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds containing conjugated systems and chromophores. The pyridazine ring in this compound constitutes a chromophore. One would expect to observe absorption bands corresponding to π → π* and n → π* transitions. The exact wavelengths of maximum absorbance (λ_max) would be characteristic of the electronic structure of the chloropyridazine system.
However, specific experimental UV-Vis spectral data for this compound is not documented in the public domain.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for separating the compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the purification and purity analysis of non-volatile compounds like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound would be a key parameter for its identification under specific chromatographic conditions. The purity would be assessed by the area of the main peak relative to any impurity peaks detected by a UV detector set at a wavelength where the compound absorbs.
While chemical suppliers indicate that HPLC data for this compound exists nih.gov, specific method parameters and chromatograms are not publicly available.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For this compound, GC-MS analysis provides crucial information regarding its purity and molecular weight, and offers insights into its fragmentation patterns, which aids in structural confirmation.
Methodology and Findings:
A typical GC-MS analysis of this compound would involve injecting a dilute solution of the compound into a gas chromatograph. The compound, being a relatively small molecule, is expected to be amenable to GC analysis, potentially after derivatization of the primary amine group to enhance volatility and improve peak shape. doi.org The gas chromatograph separates the compound from any impurities based on their differential partitioning between a stationary phase (e.g., a fused silica (B1680970) capillary column coated with a non-polar or medium-polarity phase) and a mobile phase (an inert carrier gas such as helium). nih.govlabrulez.com
Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and fragment ions are then separated by their mass-to-charge ratio (m/z). The mass spectrum of this compound is predicted to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a characteristic feature, with the molecular ion appearing as two peaks separated by two mass units.
Predicted Fragmentation Pattern:
The fragmentation of this compound under EI conditions is anticipated to proceed through several characteristic pathways. The molecular ion would be observed, and its fragmentation would likely involve the loss of the chlorine atom, the aminomethyl group, or cleavage of the pyridazine ring. The presence of the aminomethyl group might lead to a prominent fragment from the loss of CH₂NH₂. nih.gov The fragmentation of the pyridazine ring itself can also provide structural information.
Table 1: Predicted GC-MS Data for this compound
| Parameter | Predicted Value/Characteristic |
|---|---|
| Retention Time | Dependent on GC column and conditions |
| Molecular Ion (M⁺) | m/z corresponding to C₅H₆ClN₃ |
| Isotopic Pattern | Presence of [M]⁺ and [M+2]⁺ peaks in ~3:1 ratio |
| Key Fragment Ions | Fragments corresponding to loss of Cl, CH₂NH₂, and ring cleavage products |
It is important to note that the analysis of heterocyclic amines by GC-MS can sometimes be challenging due to their polarity, which may cause peak tailing. labrulez.com Derivatization, for instance with silylating agents, can mitigate these issues by increasing the volatility and reducing the polarity of the analyte. doi.orgresearchgate.netcapes.gov.br
X-ray Crystallography for Absolute and Solid-State Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, thereby confirming the connectivity and stereochemistry of this compound.
Methodology and Expected Findings:
To perform X-ray crystallography, a single crystal of high quality is required. This is typically grown by slow evaporation of a solvent from a saturated solution of the purified compound. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
While specific crystallographic data for this compound is not publicly available, analysis of related pyridazine derivatives provides a strong basis for predicting its solid-state structure. mdpi.comgrowingscience.comresearchgate.net For instance, the crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile reveals a planar pyridazine ring. growingscience.com It is expected that the pyridazine ring in this compound will also be largely planar. The aminomethyl group will be positioned at the 4-position, and the chlorine atom at the 3-position.
Intermolecular interactions, such as hydrogen bonding involving the amine group and the nitrogen atoms of the pyridazine ring, are expected to play a significant role in the crystal packing. mdpi.comnih.gov These interactions can lead to the formation of extended networks in the solid state.
Table 2: Representative Crystallographic Data for a Substituted Pyridazine Derivative
| Parameter | 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile growingscience.com |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.817(3) |
| b (Å) | 13.533(10) |
| c (Å) | 19.607(15) |
| **β (°) ** | 93.401(10) |
| **Volume (ų) ** | 1010.9(12) |
| Z | 4 |
The precise bond lengths and angles within the this compound molecule, once determined, will provide valuable electronic and steric information.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This analysis is crucial for confirming the empirical formula of a newly synthesized compound like this compound and serves as a primary indicator of its purity.
Methodology and Theoretical Composition:
The analysis is typically performed using an automated CHNS analyzer, where a small, precisely weighed sample of the compound is combusted in a high-temperature furnace. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by a detector. researchgate.net The percentage of chlorine is usually determined by other methods, such as titration after combustion.
The theoretical elemental composition of this compound (C₅H₆ClN₃) can be calculated from its molecular formula and the atomic weights of its constituent elements.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 5 | 60.055 | 41.82 |
| Hydrogen | H | 1.008 | 6 | 6.048 | 4.21 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 24.70 |
| Nitrogen | N | 14.007 | 3 | 42.021 | 29.27 |
| Total | | | | 143.577 | 100.00 |
Experimental results from elemental analysis are expected to be in close agreement (typically within ±0.4%) with these theoretical values for a pure sample of this compound. nih.gov Any significant deviation would indicate the presence of impurities or an incorrect structural assignment.
No Published Computational and Theoretical Investigations Found for this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no publicly available computational and theoretical research studies specifically focused on the chemical compound this compound. The requested detailed analysis, which was to include quantum chemical calculations and molecular modeling simulations, cannot be generated as the foundational research data does not exist in published form.
The intended article was to be structured around a detailed exploration of the compound's electronic structure, reactivity, and potential as a ligand through various computational methods. This would have encompassed:
Quantum Chemical Calculations: Including Density Functional Theory (DFT) for molecular geometry and conformational analysis, Frontier Molecular Orbital (FMO) analysis for predicting reactivity, and computational elucidation of reaction mechanisms.
Molecular Modeling and Dynamics Simulations: Comprising docking studies to predict interactions with biological targets and molecular dynamics (MD) simulations to understand its conformational landscape and behavior in solution.
Despite extensive searches for scholarly articles and papers that have specifically investigated this compound using these advanced computational techniques, no such studies were identified. Therefore, it is not possible to provide scientifically accurate and detailed content for the requested sections and subsections, nor to generate the associated data tables.
Further research and computational analysis by the scientific community would be required to produce the specific data needed to construct the outlined article.
Computational and Theoretical Investigations of 3 Chloropyridazin 4 Yl Methanamine and Its Derivatives
Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling
QSPR and QSAR are computational modeling techniques that aim to establish a mathematical relationship between the structural or property-based descriptors of a series of compounds and their observed properties or biological activities, respectively. purdue.edu These models are powerful tools in medicinal chemistry and materials science for designing novel molecules with desired characteristics and for predicting their behavior. purdue.edu In the context of chemical synthesis, QSPR and QSAR can be adapted to predict outcomes such as reaction yields and selectivity, thereby accelerating process optimization and reducing experimental costs. purdue.edu
Development of Predictive Models for Synthetic Yields or Reaction Selectivity
The synthesis of substituted pyridazines can be a complex process, often yielding a mixture of products or resulting in variable yields depending on the nature of the substituents and reaction conditions. While the literature provides numerous examples of the synthesis of pyridazine (B1198779) derivatives for various applications, including as nicotinic agents and for their antimycobacterial properties, the development of specific QSPR models to predict their synthetic yields or reaction selectivity is an emerging area of research. nih.govnih.gov
For instance, the synthesis of tri- and tetracyclic compounds bearing a pyridazine core has been achieved starting from substituted 3,6-dichloropyridazine-4-carboxamides. nih.gov The yields of such reactions are influenced by factors like the nature of the substituents and the reaction conditions. A QSPR model for such a reaction would involve correlating the structural features of the starting materials and any catalysts or solvents with the resulting product yield.
Hypothetical Predictive Model Development:
A hypothetical QSPR study to predict the yield of a specific reaction, such as the amination of a substituted 3-chloropyridazine (B74176) to form its corresponding methanamine derivative, would follow these general steps:
Data Set Collection: A series of reactions with varying substituents on the pyridazine ring would be performed, and the corresponding yields would be meticulously recorded. This would form the training and test sets for the model.
Descriptor Calculation: For each reactant molecule, a wide range of molecular descriptors would be calculated. These can be categorized as constitutional, topological, geometrical, and electronic descriptors.
Model Building: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN), a mathematical equation correlating the descriptors with the reaction yield would be developed.
Model Validation: The predictive power of the developed model would be rigorously assessed using internal and external validation techniques to ensure its robustness and generalizability.
While specific QSPR models for the synthetic yield of (3-Chloropyridazin-4-yl)methanamine are not prominently documented in publicly available literature, the principles of QSPR are broadly applicable to predict the outcomes of organic reactions. purdue.edupurdue.edu
Descriptor Calculation and Chemometric Analysis
The foundation of any robust QSPR or QSAR model lies in the selection and calculation of appropriate molecular descriptors. These numerical values represent different aspects of a molecule's structure and properties. For a molecule like this compound, a variety of descriptors can be computed using specialized software.
Table 1: Examples of Molecular Descriptors for QSPR/QSAR Studies
| Descriptor Category | Specific Descriptor Examples | Description |
| Constitutional | Molecular Weight, Number of Nitrogen Atoms, Number of Chlorine Atoms | Describes the basic composition of the molecule. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Characterizes the atomic connectivity and branching of the molecule. |
| Geometrical | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia | Relates to the 3D arrangement of atoms in space. |
| Electronic | Dipole Moment, Highest Occupied Molecular Orbital (HOMO) Energy, Lowest Unoccupied Molecular Orbital (LUMO) Energy, Mulliken Atomic Charges | Describes the electronic properties and reactivity of the molecule. These are often calculated using quantum chemical methods like Density Functional Theory (DFT). |
The calculation of electronic descriptors through methods like DFT has been successfully applied in the study of pyridazine derivatives to understand their structure and reactivity. For instance, conformational analysis of complex molecules containing a 6-chloropyridazin-3-yl moiety has been performed using DFT calculations to elucidate stable conformers. researchgate.netdntb.gov.ua
Once the descriptors are calculated for a set of molecules, chemometric analysis is employed to build the predictive model. This involves several steps:
Data Preprocessing: The descriptor data is often scaled or normalized to give equal weight to each variable.
Variable Selection: From the large pool of calculated descriptors, the most relevant ones for predicting the property of interest (e.g., reaction yield) are selected to avoid overfitting and to create a more interpretable model. Techniques like stepwise regression or genetic algorithms can be used for this purpose.
Model Construction and Validation: As mentioned previously, various statistical and machine learning methods are used to build the model. The quality of the model is assessed using statistical parameters such as the coefficient of determination (R²), the cross-validated R² (Q²), and the root mean square error (RMSE).
In a study on the corrosion inhibition by pyridazine derivatives, a QSPR model was developed using descriptors calculated by DFT. nih.gov The chemometric analysis involved principal component analysis (PCA) to handle the dimensionality and collinearity of the descriptors, followed by the development of predictive models using methods like Principal Component Regression (PCR) and Artificial Neural Networks (ANN). nih.gov The high correlation coefficients obtained in this study demonstrate the power of combining descriptor calculation and chemometric analysis for predictive modeling of the properties of pyridazine derivatives. nih.gov
While the direct application of these methods to predict the synthetic yield of this compound is a subject for future research, the established methodologies in the broader field of pyridazine chemistry provide a clear roadmap for such investigations.
Conclusion and Future Research Directions
Summary of Current Academic Research Advancements
Academic research directly focused on (3-Chloropyridazin-4-yl)methanamine is still in its nascent stages. However, the existing literature on related chloropyridazine derivatives provides a solid foundation for understanding its potential. Research has largely centered on the synthesis and biological evaluation of various substituted pyridazines. For instance, the synthesis of 3-amino-6-chloropyridazine (B20888) and 3-chloropyridazin-4-amine (B1289874) has been reported, highlighting the accessibility of key precursors. chemicalbook.comgoogle.comchemicalbook.com The chloro-substituent on the pyridazine (B1198779) ring is a key feature, as chlorine-containing heterocyclic compounds are prominent in pharmaceutical applications. nih.gov Studies on related 6-chloropyridazin-3-yl derivatives have shown their activity as nicotinic acetylcholine (B1216132) receptor (nAChR) agents, suggesting the potential for neurological applications. nih.gov The broader field of pyridazine chemistry is active, with ongoing efforts to develop novel synthetic methodologies and explore their utility in creating biologically active agents.
Emerging Synthetic Strategies for Precision Chemical Construction
While a definitive, optimized synthesis for this compound is not extensively documented, established methods in pyridazine chemistry allow for the proposal of viable synthetic routes. A plausible and efficient strategy would likely commence from a readily available starting material such as 3,4-dichloropyridazine.
A potential synthetic pathway could involve a two-step process:
Selective Nucleophilic Substitution: The first step would involve a selective nucleophilic substitution of one of the chlorine atoms on 3,4-dichloropyridazine. Due to the electronic nature of the pyridazine ring, the chlorine at the 4-position is generally more susceptible to nucleophilic attack. Treatment with a suitable cyanide source, such as sodium cyanide, would likely yield 3-chloro-4-cyanopyridazine. This reaction would need to be carefully optimized to favor monosubstitution over disubstitution.
Reduction of the Nitrile: The resulting 3-chloro-4-cyanopyridazine could then be subjected to reduction to afford the target this compound. A variety of reducing agents could be employed for this transformation, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The choice of reducing agent would be critical to ensure the preservation of the chloro-substituent.
An alternative approach could involve the use of a protected aminomethyl group as the nucleophile in the initial substitution step, followed by deprotection. This might offer better control over the reaction and avoid the handling of toxic cyanide reagents.
Unexplored Reactivity Pathways and Functional Group Transformations
The bifunctional nature of this compound, possessing both a reactive chloro group and a primary amine, opens up a wide array of potential, yet largely unexplored, chemical transformations.
Table 1: Potential Unexplored Reactions of this compound
| Functional Group | Potential Reaction | Reagents and Conditions | Potential Products |
| Chloro Group | Nucleophilic Aromatic Substitution (SNAr) | Various nucleophiles (e.g., amines, thiols, alkoxides) | Diverse substituted pyridazine derivatives |
| Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | Boronic acids/esters or amines with a palladium catalyst | Aryl- or amino-substituted pyridazines | |
| Aminomethyl Group | Acylation | Acyl chlorides or anhydrides | Amide derivatives |
| Reductive Amination | Aldehydes or ketones with a reducing agent | Secondary or tertiary amine derivatives | |
| Diazotization | Nitrous acid (HONO) | Potential for further functionalization via diazonium salt |
The chloro group is a prime site for nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. Furthermore, it can participate in various transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, thus expanding the molecular complexity. The primary amine of the methanamine moiety is also highly versatile, readily undergoing acylation, alkylation, and reductive amination to generate a library of derivatives with tailored properties.
Prospective Applications in Interdisciplinary Chemical Biology and Advanced Materials Science
The unique structural features of this compound suggest its potential utility in both chemical biology and materials science.
In the realm of chemical biology , this compound could serve as a valuable scaffold for the design of novel bioactive molecules. The pyridazine core is a known pharmacophore, and the presence of the chloro and aminomethyl groups provides handles for further chemical modification to optimize binding to biological targets. For example, derivatives could be synthesized and screened for activity as enzyme inhibitors or receptor modulators, drawing inspiration from the activity of related compounds on targets like nicotinic acetylcholine receptors. nih.gov The ability to readily generate a library of derivatives makes this compound an attractive starting point for drug discovery campaigns.
In advanced materials science , the rigid, aromatic pyridazine ring and the potential for extensive functionalization make this compound a promising candidate for the development of novel organic materials. Its derivatives could be explored as building blocks for:
Organic Light-Emitting Diodes (OLEDs): The electron-deficient nature of the pyridazine ring could be exploited to create materials with specific electronic properties suitable for use in OLEDs.
Conducting Polymers: Polymerization of appropriately functionalized derivatives could lead to novel conducting polymers with potential applications in electronics and sensors.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyridazine ring and the aminomethyl group can act as ligands for metal ions, enabling the construction of coordination polymers and MOFs with interesting structural and functional properties, such as gas storage or catalysis.
The exploration of these prospective applications will undoubtedly fuel further research into the synthesis and reactivity of this intriguing molecule.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
